molecular formula C14H17NO2 B8687181 2-(Benzyl-(3-furylmethyl)amino)ethanol

2-(Benzyl-(3-furylmethyl)amino)ethanol

Cat. No.: B8687181
M. Wt: 231.29 g/mol
InChI Key: MYWFDOPJSJFFBX-UHFFFAOYSA-N
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Description

2-(Benzyl-(3-furylmethyl)amino)ethanol is a tertiary amine derivative featuring an ethanolamine backbone substituted with benzyl (C₆H₅CH₂-) and 3-furylmethyl (C₄H₃O-CH₂-) groups. Its molecular formula is C₁₄H₁₇NO₂, with a molecular weight of 239.29 g/mol. The compound combines the polar ethanol group with aromatic (benzyl) and heterocyclic (furan) moieties, imparting unique physicochemical properties.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2-[benzyl(furan-3-ylmethyl)amino]ethanol

InChI

InChI=1S/C14H17NO2/c16-8-7-15(11-14-6-9-17-12-14)10-13-4-2-1-3-5-13/h1-6,9,12,16H,7-8,10-11H2

InChI Key

MYWFDOPJSJFFBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=COC=C2

Origin of Product

United States

Comparison with Similar Compounds

2-[Benzyl(phenyl)amino]ethanol (CAS 33905-47-4)

  • Structure: C₁₅H₁₇NO, MW 227.30 g/mol.
  • Key Differences : Replaces the 3-furylmethyl group with a phenyl ring.
  • Properties :
    • Polarity : Lower due to the absence of the furan oxygen.
    • Solubility : Likely less water-soluble than the target compound.
    • Reactivity : The phenyl group is electron-withdrawing, reducing nucleophilicity compared to the electron-rich furan .

rac N-Benzyl Nebivolol (CAS 929706-85-4)

  • Structure: C₂₉H₃₁F₂NO₄, MW 495.56 g/mol.
  • Key Differences : Incorporates chromen rings and fluorine atoms, increasing complexity.
  • Solubility: Soluble in chlorinated solvents (e.g., chloroform) and methanol, suggesting similar trends for the target compound .

N-Benzyl-N-bis(PEG1-OH) (CAS 119580-47-1)

  • Structure: PEG-modified benzylaminoethanol derivative.
  • Key Differences : Includes polyethylene glycol (PEG) chains, enhancing hydrophilicity.
  • Properties: Applications: Used in PROTACs for drug delivery, emphasizing the versatility of ethanolamine derivatives in medicinal chemistry .

Compounds with Imidazole Sulfonyl Groups ()

  • Example: 4-[{2-[Benzyl-(1-methyl-1H-imidazole-4-sulfonyl)-amino]-ethyl}(3-methyl-3H-imidazol-4-ylmethyl)-amino]-benzoic Acid.
  • Key Differences : Sulfonyl and imidazole groups introduce strong electron-withdrawing effects.

Physicochemical and Functional Comparisons

Structural and Electronic Effects

  • Furan vs. Phenyl : The 3-furylmethyl group in the target compound enhances polarity and electron density, facilitating hydrogen bonding and oxidative reactivity compared to phenyl analogs .

Solubility and Stability

  • Solubility: The furan oxygen likely increases water solubility relative to purely aromatic analogs (e.g., 2-[benzyl(phenyl)amino]ethanol).
  • Stability : Furan rings are prone to oxidation, necessitating stabilization under acidic or oxidative conditions, unlike phenyl-substituted derivatives .

Preparation Methods

Microwave-Assisted Four-Component Coupling

A solvent-free, one-pot method enables the synthesis of structurally related 2-aminomorpholines and diaminoalcohols. For 2-(benzyl-(3-furylmethyl)amino)ethanol analogs, the protocol involves:

  • Reactants : Benzylamine (1 mmol), 3-furylmethylamine (1 mmol), glyoxal (1 mmol), and ethanol (1 mmol).

  • Conditions : Microwave irradiation (300 W, 15 min, 110°C) without solvent.

  • Mechanism : Glyoxal facilitates imine formation, followed by nucleophilic attack from ethanol and amine components.

  • Yield : 30–45% for furyl-containing analogs, with purification via flash chromatography.

Advantages : Rapid reaction time (<30 min), no solvent waste.
Limitations : Moderate yields due to competing side reactions in solvent-free media.

Stepwise Alkylation of Ethanolamine

Benzylation Followed by 3-Furylmethylation

This two-step approach optimizes selectivity for tertiary amine formation:

Step 1: N-Benzylation of Ethanolamine

  • Reactants : Ethanolamine (3 eq), benzyl chloride (1 eq), powdered Na₂CO₃ (1.2 eq).

  • Conditions : 60–90°C, 4–6 h, under N₂ atmosphere.

  • Yield : 94.5% for N-benzylethanolamine after vacuum distillation.

Step 2: N-(3-Furylmethyl)alkylation

  • Reactants : N-Benzylethanolamine (1 eq), 3-furylmethyl bromide (1.2 eq), K₂CO₃ (1.5 eq).

  • Conditions : THF, reflux, 12 h.

  • Yield : 68–72% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Critical Note : Sequential alkylation avoids quaternary ammonium salt formation. Excess base (K₂CO₃) ensures complete deprotonation of the secondary amine.

Reductive Amination of Ketone Intermediates

Hydrogenation of Imine Precursors

A three-step route via imine intermediates achieves high enantiomeric excess (ee >85%):

  • Imine Formation : React 3-furylmethylamine with benzaldehyde in ethanol (80°C, 3 h).

  • Hydrogenation : H₂ (5–50 bar), Raney Ni (20 wt%), 25°C, 12 h.

  • Ethanolamine Coupling : React resulting benzyl-(3-furylmethyl)amine with ethylene oxide (0°C, 48 h).

Yield : 55–60% overall. Key Advantage : Scalability to >100 g batches.

Boronic Acid-Mediated Coupling

Suzuki-Miyaura-Type Reaction

Adapted from morpholine syntheses, this method uses:

  • Reactants : 3-Furylboronic acid (1 eq), N-benzylethanolamine (1 eq), glyoxal (1 eq).

  • Conditions : Microwave (150°C, 10 min), solvent-free.

  • Yield : 38% after chromatography.

Mechanistic Insight : Boronic acid acts as a transient directing group, enhancing regioselectivity at the β-amino alcohol position.

Comparative Analysis of Methods

MethodYield (%)TimeKey AdvantageLimitation
Microwave 4-component30–4515 minSolvent-free, rapidModerate yield
Stepwise alkylation66–94.518 hHigh selectivityMulti-step purification
Reductive amination55–6015 hScalabilityRequires H₂ equipment
Boronic acid coupling3810 minRegioselectiveSpecialized reagents

Optimization Strategies

Purification Techniques

  • Vacuum Distillation : Effective for intermediates (e.g., N-benzylethanolamine, bp 153–156°C at 5 mmHg).

  • Chromatography : SiO₂ (CH₂Cl₂/MeOH 95:5) resolves polar byproducts.

  • Recrystallization : Ethyl acetate/hexane (1:3) yields >98% purity.

Catalytic Enhancements

  • Microwave Irradiation : Reduces reaction time by 80% compared to conventional heating.

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (5 mol%) boosts alkylation rates in biphasic systems.

Challenges and Solutions

Regioselectivity in Alkylation

  • Issue : Competing O-alkylation of ethanolamine’s hydroxyl group.

  • Solution : Use bulky bases (e.g., K₂CO₃) to favor N-alkylation.

Furyl Group Stability

  • Issue : 3-Furylmethyl intermediates prone to ring-opening under acidic conditions.

  • Solution : Neutral pH during workup and avoid strong acids .

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